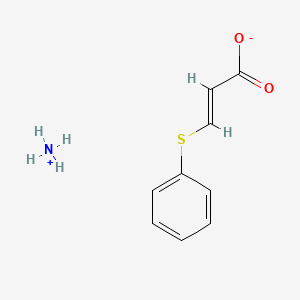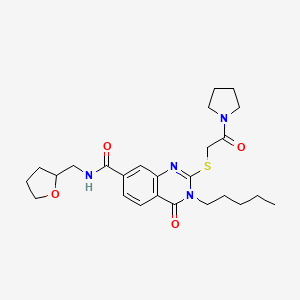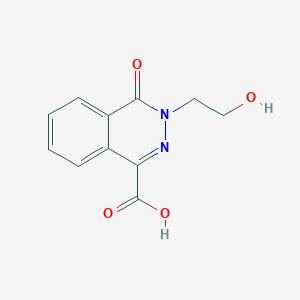
(2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+) is a chemical compound that has been studied for its potential scientific research applications. This compound is also known as allyl phenyl sulfide ammonium salt, and it has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of (2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+) is not fully understood. However, studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by affecting various signaling pathways.
Biochemical and Physiological Effects:
(2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+) has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to cell death. It also affects the expression of various genes involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+) in lab experiments is its potential anti-cancer activity. This compound can be used to study the mechanisms of cancer cell growth and proliferation, as well as potential anti-cancer drug candidates. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of (2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+). One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential as a drug candidate for the treatment of cancer. Additionally, studies can be conducted to explore its potential as a therapeutic agent for other diseases, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, (2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+) is a chemical compound that has potential scientific research applications, particularly in the field of cancer research. Its anti-cancer activity and potential as a drug candidate make it an interesting compound to study. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
(2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+) can be synthesized using different methods, including the reaction of allyl chloride and thiophenol in the presence of a base, such as sodium hydroxide. Another method involves the reaction of allyl bromide and thiophenol in the presence of a catalyst, such as copper(I) bromide. The product is then treated with ammonium hydroxide to form the ammonium salt.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+) has been studied for its potential scientific research applications. One of the applications is as a potential drug candidate for the treatment of cancer. Studies have shown that this compound has anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells.
Eigenschaften
IUPAC Name |
azanium;(E)-3-phenylsulfanylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S.H3N/c10-9(11)6-7-12-8-4-2-1-3-5-8;/h1-7H,(H,10,11);1H3/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODWNOCSJSDPEJ-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC=CC(=O)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S/C=C/C(=O)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azanium;(E)-3-phenylsulfanylprop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)



![3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3002304.png)




![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3002314.png)
